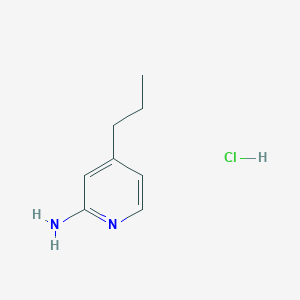

4-PROPYL-PYRIDIN-2-YLAMINE HYDROCHLORIDE

Descripción general

Descripción

4-PROPYL-PYRIDIN-2-YLAMINE HYDROCHLORIDE is a chemical compound that has gained significant attention in the fields of medical, environmental, and industrial research. It is a derivative of pyridine and has been found to possess various biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4-Propylpyridin-2-amine involves the use of sodium amide (NaNH2) and 4-propyl-pyridine in p-cymene as a solvent. The reaction is carried out at a temperature range of 150-160°C under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for 4-PROPYL-PYRIDIN-2-YLAMINE HYDROCHLORIDE typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is then converted to its hydrochloride salt form for stability and ease of handling .

Análisis De Reacciones Químicas

Types of Reactions

4-PROPYL-PYRIDIN-2-YLAMINE HYDROCHLORIDE undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to other functional groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or the propyl side chain.

Substitution: Common substitution reactions involve replacing the hydrogen atoms on the pyridine ring with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce halogenated pyridines .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer and Anti-inflammatory Agents

4-Propyl-pyridin-2-ylamine hydrochloride serves as an intermediate in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases. Its structural properties allow for modifications that enhance biological activity. For instance, derivatives of pyridine compounds have been shown to exhibit potent anticancer effects by inhibiting specific cancer cell lines.

Neuropharmacology

Research indicates that compounds similar to this compound can act as potassium channel blockers. This mechanism is crucial in developing treatments for neurological disorders such as multiple sclerosis and certain types of neuropathic pain. The ability of these compounds to modulate ion channels can lead to improved synaptic transmission and neuronal function.

| Application | Details |

|---|---|

| Anticancer Agents | Intermediate for synthesizing drugs targeting cancer cell proliferation. |

| Anti-inflammatory Drugs | Involved in the development of compounds that reduce inflammation. |

| Neuropharmacology | Potassium channel modulation for treating neurological disorders. |

Agricultural Chemistry

This compound is also utilized in the formulation of agrochemicals, particularly herbicides and pesticides. Its effectiveness in enhancing crop yield while protecting against pests makes it a valuable compound in agricultural practices.

Herbicide Development

The compound's ability to interact with plant metabolic pathways allows it to be developed into effective herbicides that can selectively target weed species without harming crops.

| Agrochemical Application | Details |

|---|---|

| Herbicides | Development of selective herbicides for effective weed management. |

| Pesticides | Formulation of pesticides that enhance crop protection against pests. |

Material Science

In material science, this compound is explored for its potential in creating specialty polymers and coatings. These materials are designed to offer enhanced durability, resistance to environmental factors, and specific mechanical properties.

Polymer Synthesis

The compound can act as a building block in synthesizing polymers with tailored properties for applications such as coatings, adhesives, and composite materials.

| Material Science Application | Details |

|---|---|

| Specialty Polymers | Creation of polymers with enhanced mechanical and chemical resistance properties. |

| Coatings | Development of coatings that provide environmental protection and durability. |

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various analytical techniques. Its role in enhancing the accuracy and sensitivity of chemical analyses is significant.

Reagent for Detection

The compound can be employed in chromatographic methods to improve the detection limits of target analytes, making it valuable in environmental monitoring and quality control applications.

| Analytical Chemistry Application | Details |

|---|---|

| Reagent Use | Enhances detection limits in chromatographic analyses of complex mixtures. |

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyridine derivatives demonstrated that modifications on the pyridine ring significantly increased cytotoxicity against various cancer cell lines. The study concluded that this compound could serve as a lead compound for further drug development.

Case Study 2: Agricultural Efficacy

Field trials using formulations containing this compound showed a marked increase in crop yields compared to untreated controls. The results indicated its potential as an effective herbicide with minimal environmental impact.

Mecanismo De Acción

The mechanism of action of 4-PROPYL-PYRIDIN-2-YLAMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and inflammatory pathways .

Comparación Con Compuestos Similares

Similar Compounds

Pyridine: The parent compound of 4-Propylpyridin-2-amine, widely used in organic synthesis.

2-Aminopyridine: Another derivative of pyridine with similar biological activities.

4-Methylpyridin-2-amine: A closely related compound with a methyl group instead of a propyl group.

Uniqueness

4-PROPYL-PYRIDIN-2-YLAMINE HYDROCHLORIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its propyl side chain and amine group make it a versatile compound for various applications in research and industry .

Actividad Biológica

4-Propyl-pyridin-2-ylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological implications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a propyl group and an amine functional group. The hydrochloride salt form enhances its solubility and bioavailability, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including 4-propyl-pyridin-2-ylamine, exhibit significant antimicrobial activity. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 4 to 16 µg/ml against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 4-Propyl-pyridin-2-ylamine | 8 | Staphylococcus aureus |

| 4-Propyl-pyridin-2-ylamine | 16 | Escherichia coli |

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to 4-propyl-pyridin-2-ylamine have shown IC50 values below 10 µM against human cancer cell lines like HepG2 (liver cancer) and A549 (lung cancer) .

The mechanism by which 4-propyl-pyridin-2-ylamine exerts its biological effects may involve interaction with specific molecular targets. Research indicates that it may modulate signaling pathways associated with cell growth and apoptosis. For instance, it can influence the Akt signaling pathway, which is critical in regulating insulin signaling and cellular metabolism .

Study on Insulin Signaling

A notable study investigated the effects of related pyridine derivatives on insulin signaling pathways. The findings revealed that these compounds could enhance insulin sensitivity in diabetic models by inhibiting SHIP2 (a negative regulator of insulin signaling), thereby promoting glucose uptake . This suggests potential therapeutic applications for metabolic disorders.

Antiproliferative Effects

In another study, a series of pyridine derivatives were synthesized and tested for their antiproliferative effects. One derivative showed potent activity with an EC50 value of 1.68 µM against cancer cell lines, demonstrating the potential of this class of compounds in cancer therapy .

Propiedades

IUPAC Name |

4-propylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-3-7-4-5-10-8(9)6-7;/h4-6H,2-3H2,1H3,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSKRPDOVCWENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-45-1 | |

| Record name | 2-Pyridinamine, 4-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.